The biological activity of NVS-CECR2-1 has been validated through multiple, orthogonal experimental assays. Key methodologies are detailed below.
Table 1: Key Biochemical and Cellular Binding Assays
| Assay Name | Key Experimental Details | Purpose & Outcome |
|---|---|---|
| Chromatin Fractionation [1] | Cells treated with compound, lysed, and fractionated into chromatin-bound and soluble fractions. Analyzed by immunoblotting for CECR2. | Demonstrates that this compound displaces both exogenous and endogenous CECR2 from chromatin in a dose-dependent manner [1]. |
| AlphaScreen Binding Assay [2] | Serially diluted compound incubated with biotinylated tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac). Binding detected via AlphaLISA technology. | Measures direct binding to acetylated histone peptides. Confirms the compound's ability to compete with and disrupt histone ligand interactions [2]. |
| Fluorescence Recovery After Photobleaching (FRAP) [2] | U2OS cells expressing fluorescently tagged CECR2 treated with compound. Fluorescence recovery in a bleached nuclear region is measured. | Assesses the mobility of CECR2 on chromatin. This compound increases the mobility (decreases half-recovery time), indicating reduced chromatin engagement [2]. |
| NanoBRET Target Engagement [2] | U2OS cells co-transfected with NanoLuc-CECR2 and H3.3-HaloTag. Competitive displacement of a fluorescent tracer by the compound is measured via BRET. | Quantifies direct binding of the inhibitor to CECR2 within the live cellular environment (Relative IC₅₀ can be estimated) [2]. |
| Isothermal Titration Calorimetry (ITC) [2] | Protein and compound solutions in buffer (e.g., 20 mM Hepes pH 7.5, 150 mM NaCl). Directly measures heat change upon binding. | Provides quantitative thermodynamic parameters of the binding interaction, including KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) [2]. |
Table 2: Key Phenotypic and Efficacy Assays
| Assay Name | Key Experimental Details | Purpose & Outcome |
|---|---|---|
| Cell Viability (MTS) Assay [1] | Various human cancer cell lines treated with increasing concentrations for 3 days. Cell viability measured via colorimetric MTS assay. | Determines the cytotoxic IC₅₀ values across a panel of cancer cells. SW48 colon cancer cells were particularly sensitive (submicromolar IC₅₀) [1]. |
| Apoptosis Assay [1] | Cells treated with compound and analyzed for apoptosis markers (e.g., by flow cytometry for Annexin V/PI). | Confirms that cytotoxicity is primarily mediated through the induction of apoptosis [1]. |
| In Vivo Metastasis Models [3] | Mouse models of breast cancer metastasis treated with the CECR2 bromodomain inhibitor. | Shows that pharmacological inhibition of CECR2 impedes NF-κB-mediated metastasis and immunosuppression, reducing metastatic burden [3]. |
This compound exerts its effects by specifically targeting the bromodomain of CECR2, a regulatory subunit of chromatin remodeling complexes. The following diagram illustrates the key mechanistic pathways and consequences of its inhibition.
CECR2 bromodomain inhibition mechanism and anti-cancer effects. This compound binds CECR2, blocking its interaction with acetylated histones and RELA, disrupting transcription of pro-metastatic and immunosuppressive genes.
The diagram shows that CECR2 functions through two primary mechanisms that this compound disrupts:
By inhibiting the CECR2 bromodomain, this compound effectively blocks both pathways, leading to:
This compound serves as a critical tool for probing the biology of a non-BET bromodomain protein. Its strong preclinical validation suggests several promising directions:
Based on the current search results, this compound remains a preclinical research tool. For the latest information on its potential progression into clinical development, it is advisable to check the Novartis pipeline updates [6] or clinical trial registries.
The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) gene encodes a bromodomain-containing protein that functions as a critical epigenetic regulator involved in chromatin remodeling and transcriptional control. Located on chromosome 22q11.21, CECR2 spans approximately 100 kb of DNA comprising 19 exons and encodes a protein of 1464 amino acids with several isoforms generated through alternative splicing. The CECR2 protein is a multidomain nuclear factor containing an N-terminal DDT domain (DNA-binding homeobox and different transcription factors), an AT-hook motif, and a C-terminal bromodomain. The DDT and AT-hook domains facilitate DNA binding, while the bromodomain specifically recognizes acetylated lysine residues on histone proteins, positioning CECR2 as a key "reader" in the epigenetic regulatory landscape [1] [2].
Bromodomains are evolutionarily conserved epigenetic reader modules of approximately 110 amino acids that specifically recognize acetylated lysine residues, a fundamental post-translational modification on histone tails and non-histone proteins. The human genome encodes 61 bromodomains across 46 distinct proteins, which are categorized based on structural and functional similarities. These domains adopt a characteristic four-helix bundle structure (αZ, αA, αB, and αC) with two interhelical loops (ZA and BC) that form the acetyl-lysine binding pocket. A highly conserved asparagine residue in the BC loop typically forms a hydrogen bond with the acetyl-lysine carbonyl oxygen, facilitating specific recognition. CECR2 belongs to the non-BET family of bromodomains and exhibits distinct structural features that differentiate it from other bromodomain family members [3] [4].
CECR2 functions as a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex, an ATP-dependent chromatin remodeling complex. CERF incorporates ISWI-family ATPases—either SMARCA1 (SNF2L) or SMARCA5 (SNF2H)—which utilize ATP hydrolysis to slide nucleosomes along DNA, thereby modulating DNA accessibility and nucleosome spacing. This chromatin remodeling activity facilitates critical cellular processes including transcription, replication, and DNA repair. Through its bromodomain, CECR2 directs the CERF complex to specific genomic locations by recognizing acetylated histone marks, ultimately influencing chromatin accessibility and gene expression patterns in developmental processes such as neurulation and spermatogenesis [1] [2].
The CECR2 bromodomain exhibits distinct binding modes when interacting with different types of ligands. Structural analyses using techniques such as X-ray crystallography and NMR spectroscopy have revealed that CECR2-BRD undergoes conformational adaptations upon binding to various acetylated targets. Critical residues including Asn514 and Asp464 play essential roles in acetyl-lysine recognition and binding dynamics. The CECR2 bromodomain remains monomeric in solution and exhibits differential conformational responses upon ligand binding, suggesting adaptive recognition mechanisms that enable its function in diverse biological contexts [1] [5].
The CECR2 bromodomain demonstrates selective binding affinity for acetylated histone H3 and H4 ligands, with a marked preference for multi-acetylated over mono-acetylated targets. Through high-throughput peptide binding assays and isothermal titration calorimetry, researchers have quantified these interactions, revealing the highest affinity for tetra-acetylated histone H4. The table below summarizes key quantitative binding data for CECR2 bromodomain interactions:
Table 1: CECR2 Bromodomain Binding Affinities
| Ligand Target | Binding Affinity | Specific Structural Features | Functional Consequences |
|---|---|---|---|
| Tetra-acetylated H4 | Highest affinity | Preferential engagement with multiple acetylated residues | Transcriptional activation in euchromatic regions |
| Acetylated RelA (K310) | Micromolar affinity (Kd ~μM) | Distinct binding mode vs. histones | NF-κB pathway activation; inflammatory gene expression |
| Multi-acetylated H3 | High affinity | Modulation by neighboring PTMs (methylation, phosphorylation) | Chromatin remodeling at specific gene promoters |
| Mono-acetylated targets | Lower affinity | Single acetyl-lysine engagement | Basal chromatin association |
The CECR2 bromodomain also recognizes acetylated non-histone proteins, most notably the RelA (p65) subunit of NF-κB acetylated at lysine 310 (K310ac). This interaction employs a distinctive binding mode compared to histone recognition and plays a critical role in inflammatory signaling pathways. The binding to acetylated RelA occurs with micromolar affinity and contributes to the transcriptional activity of NF-κB, linking CECR2 to the regulation of inflammatory responses and cancer progression. Functional mutagenesis studies have validated the roles of specific residues in these interactions, with Asn514 and Asp464 being particularly important for ligand specificity and binding dynamics [1] [5] [2].
Beyond its roles in transcriptional regulation, CECR2 participates in the DNA damage response (DDR). Screening of bromodomain-containing proteins identified CECR2 as a potential DDR regulator, with its bromodomain overexpression suppressing γ-H2AX formation—a key marker of DNA double-strand breaks. This suggests that CECR2 may play a regulatory role in managing the DDR, possibly through its ability to bind chromatin and influence accessibility at damage sites. The bromodomain's recognition of acetylated lysine residues appears crucial for this function, as small-molecule inhibitors targeting the CECR2 bromodomain disrupt its role in DNA damage signaling [2] [6].
CECR2 also contributes to cellular reprogramming and pluripotency acquisition. The transcription factor SALL4, important for maintaining pluripotency, directly activates CECR2 expression. In turn, CECR2 forms a remodeling complex with SWI/SNF family members to help overcome epigenetic barriers during reprogramming. This function highlights CECR2's role in epigenetic plasticity and its potential application in regenerative medicine approaches [2] [7].
Cat Eye Syndrome (CES), also known as Schmid-Fraccaro syndrome, is a rare genetic disorder classically characterized by a triad of features: iris coloboma (resulting in a cat-eye appearance), anal atresia, and preauricular pits or tags. However, CES presents as a multisystem disorder with highly variable expressivity, potentially affecting ocular, cardiac, renal, gastrointestinal, skeletal, and neurodevelopmental systems. The syndrome arises from a supernumerary marker chromosome derived from chromosome 22, resulting in partial tetrasomy (four copies) or trisomy (three copies) of the 22q11.1-q11.2 region. The CES critical region (CESCR) encompasses approximately 1.5-2 Mb and contains multiple dosage-sensitive genes, including CECR2, whose dysregulation is believed to contribute to the diverse phenotypic features of CES [8] [9].
The genetic alterations in CES most commonly occur de novo through spontaneous recombination events during meiosis, with breakpoints clustering within low-copy-repeat regions flanking 22q11. High-resolution genomic mapping techniques such as array comparative genomic hybridization (aCGH) and fluorescence in situ hybridization (FISH) have enabled precise delineation of the supernumerary chromosome and identification of breakpoints, which is crucial for definitive diagnosis and genotype-phenotype correlations. In approximately 90% of CES cases, the marker chromosome contains two extra copies of the proximal 22q11 region (tetrasomy), while a smaller proportion exhibits a single additional copy (trisomy). Rare familial cases occur when a parent carries a balanced translocation or mosaicism [8].
Evidence from human studies and animal models supports the role of CECR2 gene dosage in the pathogenesis of CES features. Analysis of patients with unusually small supernumerary marker chromosomes has helped narrow the CES critical region, with CECR2 emerging as a strong candidate gene for several core features of the syndrome. A study of a three-generation pedigree with a small 600 kb interstitial triplication identified CECR2 as one of only three genes in the minimal critical region associated with anal malformations, preauricular tags/pits, and renal anomalies—cardinal features of CES [9].
Mouse models with deleterious mutations in Cecr2 recapitulate many abnormal features present in human CES patients, despite representing loss-of-function rather than gain-of-function scenarios. This paradoxical similarity between duplication and loss-of-function phenotypes suggests that precise CECR2 dosage is critical for normal development. Cecr2 mutant mice exhibit coloboma, microphthalmia, and specific skeletal, kidney, and heart defects at variable penetrance depending on genetic background. The observed strain-specific differences in penetrance mirror the variability seen in human CES patients, providing insights into modifier gene effects. These findings position CECR2 as a key contributor to CES pathology and establish Cecr2 mutant mice as valuable models for studying the syndrome's pathogenesis [9].
Table 2: CECR2-Related Phenotypes in Mouse Models and Human Cat Eye Syndrome
| Phenotypic Feature | Cecr2 Mutant Mice | Human CES Patients | Penetrance Notes |
|---|---|---|---|
| Ocular defects | Coloboma, microphthalmia | Iris coloboma (40-60%) | Strain-dependent in mice |
| Heart defects | Structural abnormalities | Various defects (50-63%) | Major cause of morbidity |
| Kidney anomalies | Malformations | Renal anomalies (31%) | Detected by ultrasound |
| Skeletal defects | Vertebral/rib anomalies | Skeletal defects (29-73%) | Variable presentation |
| Ear abnormalities | Not specifically reported | Preauricular tags/pits (81-87%) | Common but not universal |
| Neural tube defects | Exencephaly | Not typically associated | Embryonic lethality in mice |
CECR2 has emerged as a significant contributor to cancer progression and metastasis through multiple mechanisms. Frequent overexpression of CECR2 has been reported in several cancers, including breast, colorectal, and glioblastomas, where it strongly correlates with poor prognosis. Mechanistically, CECR2 facilitates tumor progression through its interaction with the acetylated RelA subunit of NF-κB, mediating transcription of pro-metastatic gene clusters. This interaction enhances NF-κB signaling and increases expression of pro-inflammatory and pro-metastatic factors, creating a microenvironment conducive to tumor growth and dissemination [2].
CECR2 also modulates the tumor immune microenvironment by stabilizing the immunosuppressive M2 phenotype of tumor-associated macrophages (TAMs), thereby promoting immune evasion and metastasis. In breast cancer models, CECR2 upregulation in metastases has been linked to enhanced chromatin accessibility and activation of metastasis-promoting genes through mechanisms involving NF-κB and RELA recruitment. These findings establish CECR2 as both a contributor to malignancy and a potentially valuable biomarker for prognosis and therapeutic stratification in cancer patients [2].
As a chromatin remodeling factor, CECR2 influences disease processes through its ability to regulate gene expression programs. The diagram below illustrates the molecular and pathological functions of CECR2:
CECR2-mediated chromatin remodeling can alter the expression of key developmental genes, potentially explaining its role in congenital disorders. During neural tube development, proper CECR2 function is essential for regulating mesenchymal/ectodermal transcription factors. Disruption of this regulation leads to mis-expression of genes critical for neural tube closure, resulting in defects such as exencephaly. Similarly, in the context of CES, altered CECR2 dosage may disrupt normal developmental gene expression patterns, contributing to the diverse congenital anomalies observed in affected individuals [9] [7].
The investigation of CECR2 bromodomain function employs a range of biophysical and biochemical techniques to characterize its ligand interactions and structural properties. The dCypher binding assay represents a high-throughput approach for quantifying CECR2 bromodomain interactions with modified histone peptides and nucleosomes. In this method, GST-tagged CECR2 bromodomain is incubated with biotinylated histone peptides or nucleosomes in a 384-well plate format, followed by detection using AlphaLISA glutathione acceptor and streptavidin donor beads. Binding curves are generated by measuring Alpha counts and analyzed using nonlinear regression to determine relative EC50 values, providing quantitative data on binding affinity and specificity [5].
Isothermal titration calorimetry (ITC) provides direct measurement of binding thermodynamics by monitoring heat changes during the titration of acetylated peptides into the CECR2 bromodomain solution. This technique yields precise dissociation constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS), offering insights into the molecular forces driving acetyl-lysine recognition. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy enables detailed structural characterization of CECR2 bromodomain dynamics and conformational changes upon ligand binding. NMR chemical shift perturbations particularly in the ZA and BC loops, reveal residues critical for acetyl-lysine recognition and provide information about binding-induced structural adjustments [1] [5].
Functional mutagenesis of critical CECR2 bromodomain residues, particularly Asn514 and Asp464, has elucidated their roles in ligand specificity and binding dynamics. These studies typically involve site-directed mutagenesis to generate variant proteins, which are then characterized using the binding assays described above to determine how specific mutations affect acetyl-lysine recognition. X-ray crystallography of CECR2 bromodomain in complex with acetylated peptides or small-molecule inhibitors provides atomic-resolution structural information, revealing detailed interaction networks and conformational adaptations. The cocrystal structure of CECR2 with compound 6 (PDB 5V84) at 2.7 Å resolution confirmed the binding mode and revealed induced-fit conformational changes accommodating the ligand [1] [6].
For cellular functional studies, chromatin fractionation assays demonstrate that CECR2 bromodomain inhibitors cause a shift of CECR2 from chromatin-bound to chromatin-unbound fractions, confirming target engagement and functional disruption in cells. Fluorescence recovery after photobleaching (FRAP) assays measure the mobility of GFP-tagged CECR2 in live cells, with increased mobility indicating reduced chromatin binding upon inhibitor treatment. Additionally, gene expression analysis through RNA sequencing or qRT-PCR evaluates the transcriptional consequences of CECR2 bromodomain inhibition, particularly for NF-κB target genes and other pathways regulated by CECR2 [2] [6].
Table 3: Key Experimental Methods for CECR2 Bromodomain Characterization
| Method | Application | Key Output Parameters | Technical Considerations |
|---|---|---|---|
| dCypher Binding Assay | High-throughput screening of peptide interactions | Relative EC50 values | Requires specialized peptide libraries and detection system |
| Isothermal Titration Calorimetry | Quantitative binding affinity measurement | Kd, stoichiometry, ΔH, ΔS | Requires high protein concentrations; measures true thermodynamics |
| NMR Spectroscopy | Structural dynamics and binding interface mapping | Chemical shift perturbations, relaxation parameters | Limited to smaller proteins or domains; isotope labeling needed |
| X-ray Crystallography | Atomic-resolution structure determination | Electron density maps, atomic coordinates | Requires crystallization; may capture specific conformational states |
| Cellular FRAP Assay | In vivo chromatin binding assessment | Recovery half-time, mobile fraction | Measures compound cell permeability and target engagement |
The development of selective CECR2 bromodomain inhibitors represents an emerging therapeutic strategy for cancers and potentially other diseases involving CECR2 dysregulation. Two prominent inhibitors have been reported: NVS-CECR2-1, identified through collaboration between the Structural Genomics Consortium and Novartis, and GNE-886, developed as part of a non-BET bromodomain probe discovery platform. This compound demonstrates high-affinity activity with a CECR2 AlphaScreen IC50 of 47 nM and strong cellular activity in FRAP assays at 0.1 μM concentration. The compound effectively disrupts CECR2's interaction with chromatin, shifting it from chromatin-bound to unbound fractions [2] [6].
GNE-886 originated from screening an internal medicinal chemistry collection, with subsequent structure-based optimization yielding a potent and selective CECR2 inhibitor. The compound features a pyrrolopyridone chemical scaffold that serves as an acetyl-lysine mimetic, forming hydrogen-bonding interactions with the conserved Asn514 residue. Introduction of an N-allyl substituent and specific amide modifications enhanced selectivity against other bromodomains, particularly BRD4, BRD9, and TAF1(2). A cocrystal structure of a related compound (6) bound to CECR2 (PDB 5V84) confirmed the binding mode, revealing hydrophobic interactions with the WPF shelf and gatekeeper Tyr520, along with a water-mediated interaction between the protonated piperidine and Asp464 [6].
CECR2 inhibition presents a promising approach for modulating transcriptional programs in cancer and inflammatory diseases. In breast cancer models, CECR2 bromodomain inhibition disrupts NF-κB-mediated transcription of pro-metastatic genes, potentially limiting cancer progression and metastasis. Additionally, by stabilizing the immunosuppressive M2 phenotype of tumor-associated macrophages, CECR2 inhibitors may modulate the tumor microenvironment to enhance anti-tumor immunity. Beyond oncology, CECR2 targeting may offer therapeutic benefits in inflammatory conditions given its role in NF-κB signaling, though these applications remain less explored [2].
Future directions in CECR2-targeted therapeutics include the development of degrader technologies such as proteolysis-targeting chimeras (PROTACs) that would eliminate CECR2 protein rather than merely inhibit its function. Combination therapies pairing CECR2 inhibitors with other epigenetic modulators or conventional chemotherapeutic agents may also enhance efficacy and overcome resistance mechanisms. As research continues to elucidate the full spectrum of CECR2 functions in normal physiology and disease, additional therapeutic applications will likely emerge, potentially including developmental disorders where CECR2 dosage plays a pathogenic role [2] [4].
The CECR2 bromodomain represents a fascinating epigenetic reader module with distinct structural and functional characteristics that differentiate it from other bromodomain family members. Through its ability to recognize acetylated lysine residues on both histone and non-histone proteins, CECR2 directs chromatin remodeling activities to specific genomic locations, influencing gene expression programs critical for development, DNA damage response, and disease pathogenesis. Its role in Cat Eye Syndrome highlights the importance of proper gene dosage for normal development, while its involvement in cancer progression underscores its potential as a therapeutic target. Ongoing research continues to elucidate the molecular mechanisms of CECR2 function and explore therapeutic applications of CECR2 bromodomain inhibition, particularly in oncology. The development of selective inhibitors such as GNE-886 and this compound provides valuable tool compounds for probing CECR2 biology and establishes a foundation for future therapeutic development. As our understanding of CECR2's diverse functions expands, so too will opportunities to target this epigenetic reader for therapeutic benefit across multiple disease contexts.
NVS-CECR2-1 is a small molecule that functions as a selective bromodomain inhibitor of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. Its core mechanism is to compete with acetylated lysine residues on histones and other proteins for binding to the CECR2 bromodomain pocket, thereby disrupting CECR2's function as an epigenetic "reader" [1] [3].
The table below summarizes its key characteristics:
| Feature | Description |
|---|---|
| Primary Target | Bromodomain of CECR2 (a non-BET bromodomain protein) [1] [4] |
| Molecular Mechanism | Competitive inhibition of acetyl-lysine binding; displaces CECR2 from chromatin [1] [3] |
| Binding Affinity (KD) | 80 nM (Isothermal Titration Calorimetry - ITC) [1] [5] [6] |
| Half-maximal Inhibitory Concentration (IC50) | 47 nM (AlphaScreen assay) [1] [6] [4] |
| Selectivity | Highly selective for CECR2 over 48 other bromodomains; no significant off-target activity on kinases, proteases, or receptors [1] [6] |
| Cellular Activity | Dissociates endogenous CECR2 from chromatin; induces apoptosis & cytotoxicity in cancer cells (IC50 ~0.64 µM in SW48 colon cancer cells) [1] [2] |
The high potency and selectivity of this compound have been confirmed through multiple, orthogonal biochemical assays.
Table: Quantitative Biochemical Profiling of this compound
| Assay Method | Measured Parameter | Result | Experimental Context / Notes |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 80 nM [1] [5] [6] | Direct measurement of binding thermodynamics in solution [5]. |
| AlphaScreen | IC50 | 47 nM [1] [6] [4] | Competition assay using a tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) [1] [5]. |
| Thermal Shift Assay | ΔTm | +12.52 °C [6] | Indicates strong stabilization of the CECR2 bromodomain upon inhibitor binding [6]. |
In cellular models, this compound effectively targets CECR2 and demonstrates significant anti-cancer activity.
Research has illuminated CECR2's role in cancer progression, highlighting the therapeutic value of its inhibitor, this compound.
Diagram: this compound inhibits the CECR2-mediated, NF-κB-driven gene expression program that promotes metastasis and immunosuppression.
For researchers aiming to validate or apply these findings, below are summaries of the key methodologies used in the cited literature.
Chromatin Fractionation (to assess cellular target engagement) [1]:
AlphaScreen Competition Assay (to determine biochemical IC50) [5]:
NanoBRET Assay (to measure target engagement in cells) [5]:
The CECR2 bromodomain is an epigenetic reader module that plays a pivotal role in recognizing acetylated lysine residues on histone and non-histone proteins, thereby directing chromatin remodeling and transcriptional regulation. As part of the CECR2-containing remodeling factor (CERF) complex, this bromodomain facilitates nucleosome reorganization and DNA accessibility during critical biological processes including neurulation, spermatogenesis, and DNA damage response [1]. The gene encoding CECR2 is located on chromosome 22q11, a region duplicated in cat eye syndrome, highlighting its clinical significance [2]. This technical guide provides an in-depth analysis of CECR2 bromodomain structure, function, ligand specificity, and emerging therapeutic potential, with comprehensive experimental data and methodological details for researchers and drug development professionals.
The full-length CECR2 protein is a multi-domain chromatin regulator with distinct functional regions:
This modular organization enables CECR2 to function as a bridge between epigenetic marks and chromatin structure, positioning it as a key regulator of genome accessibility and transcriptional programs.
The CECR2 bromodomain exhibits the conserved bromodomain fold but demonstrates distinctive binding characteristics:
The structural adaptability of CECR2 bromodomain enables it to recognize diverse acetylated targets, positioning it as a versatile epigenetic reader in multiple cellular contexts.
The CECR2 bromodomain exhibits marked selectivity for specific histone modification patterns, with particularly high affinity for multi-acetylated histone tails:
Table 1: CECR2 Bromodomain Binding Affinities for Histone Ligands
| Ligand | Modification Pattern | Relative Affinity | Binding Characteristics |
|---|---|---|---|
| Histone H4 | Tetra-acetylated | Highest affinity | Preferred multi-acetylated state |
| Histone H3 | Multi-acetylated | High affinity | Prefers over mono-acetylated forms |
| Histone H3 | Mono-acetylated | Moderate affinity | Context-dependent recognition |
| Histone H4 | Mono-acetylated | Lower affinity | Less favorable than multi-acetylated |
The CECR2 bromodomain's preference for multi-acetylated histone substrates suggests it functions as an integrator of complex epigenetic signals, particularly in euchromatic regions with high transcriptional potential [1]. Neighboring post-translational modifications, including methylation and phosphorylation, further modulate its acetyl-lysine recognition, demonstrating the complexity of its binding decision-making [1].
Beyond histones, CECR2 bromodomain recognizes acetylated non-histone proteins, significantly expanding its functional repertoire:
This non-histone interaction reveals a direct mechanism by which CECR2 connects epigenetic information with transcription factor activity, particularly in inflammatory and oncogenic signaling pathways.
Rigorous assessment of CECR2 bromodomain function requires multiple complementary approaches:
Table 2: Key Experimental Methods for CECR2 Bromodomain Characterization
| Method | Application | Key Experimental Details | Output Parameters |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity and thermodynamics | Protein concentration: 50-100 μM in 20 mM Tris pH 7.5, 150 mM NaCl; Titration with acetylated peptides | KD, ΔH, ΔS, stoichiometry |
| Nuclear Magnetic Resonance (NMR) | Structural dynamics and binding interfaces | 15N-labeled protein; Titration with ligands; Chemical shift perturbation analysis | Binding epitopes, conformational changes |
| dCypher High-Throughput Peptide Assay | Specificity profiling | Incubation of GST-CECR2-BRD (0.1-100 nM) with modified peptides/nucleosomes; AlphaLISA detection | EC50, binding specificity |
| Chromatin Fractionation | Cellular localization | Cell lysis and fractionation; Treatment with NVS-CECR2-1 (5-15 μM); Western blot analysis | Chromatin-bound vs unbound distribution |
| Yeast Surface Display | Binding affinity and mutagenesis | Deep mutational scanning; FACS analysis of binding variants | Affinity maturation, critical residues |
The following diagram illustrates the key methodological approaches for characterizing CECR2 bromodomain interactions:
Experimental approaches for CECR2 bromodomain characterization
For reproducible results, specific experimental conditions must be rigorously maintained:
These standardized protocols enable direct comparison across studies and facilitate reproducibility in characterizing CECR2 bromodomain function.
CECR2 functions as a critical regulator of chromatin architecture through multiple mechanisms:
These functions establish CECR2 as a central epigenetic regulator that translates histone modification patterns into functional chromatin states.
Dysregulation of CECR2 bromodomain function contributes to several pathological conditions:
The pathological significance of CECR2 across these conditions highlights its potential as a therapeutic target in oncology and inflammatory diseases.
Targeting the CECR2 bromodomain has emerged as a promising therapeutic strategy:
The consequences of CECR2 bromodomain inhibition have been characterized in multiple cellular models:
Table 3: Cellular Effects of CECR2 Bromodomain Inhibition
| Cell Line | Origin | Response to this compound | CECR2 Expression | Proposed Mechanism |
|---|---|---|---|---|
| SW48 | Colon cancer | High sensitivity (submicromolar IC50) | Moderate | Primarily apoptosis |
| HCT116 | Colon cancer | Moderate sensitivity | Moderate | Mixed apoptosis and cell cycle arrest |
| HT29 | Colon cancer | Lower sensitivity | Low | CECR2-independent effects dominant |
| H460 | Lung cancer | Moderate sensitivity | Low | CECR2-independent component |
| HeLa | Cervical cancer | Moderate sensitivity | Low | Combination of mechanisms |
| U2OS | Bone cancer | Moderate sensitivity | Moderate | Cell cycle perturbation |
The variation in sensitivity across cell lines suggests both CECR2-dependent and CECR2-independent mechanisms of action for this compound, highlighting the importance of patient stratification strategies for therapeutic development.
The CECR2 bromodomain represents a compelling example of specialized epigenetic recognition with significant implications for basic biology and therapeutic development. Its unique binding mode, preference for multi-acetylated histone marks, and functional role in NF-κB signaling position it at the interface of chromatin regulation and inflammatory signaling. The development of selective inhibitors like this compound provides valuable chemical tools for dissecting CECR2 function and potential starting points for therapeutic development.
Future research directions should include:
Bromodomains are "reader" modules that recognize acetylated lysine residues on histones and other proteins, facilitating the recruitment of transcriptional machinery [1]. The 61 human bromodomains are classified into eight subfamilies [1] [2]. The non-BET bromodomains (subfamilies I and III-VIII) are involved in diverse biological processes and represent emerging targets for cancer, inflammation, and other diseases [3].
Key Non-BET Bromodomain Targets and Their Chemical Probes
| Bromodomain / Protein | Sub-family | Representative Chemical Probe(s) | Reported Potency (KD or IC50) | Primary Biological Roles & Therapeutic Relevance |
|---|---|---|---|---|
| CBP / p300 | III | SGC-CBP30 [4] [2] | CBP KD=21 nM; p300 KD=32 nM [4] | Transcriptional co-activators; roles in signaling, cell cycle; targeted in cancer & inflammation [4] [3] |
| GNE-781 [2] | 650-fold selectivity over BRD4 [2] | |||
| BRD9 | IV | I-BRD9 [5] [2] | Potent & selective inhibitor [5] | Subunit of mSWI/SNF chromatin remodeling complex; implicated in cancer & UF pathogenesis [5] |
| BI-9564 [2] | Potent & selective inhibitor [2] | |||
| BRD7 | IV | Not extensively covered in results | N/A | Component of chromatin remodeling complexes [2] |
| ATAD2 | IV | GSK8814 [2] | Potent & selective antagonist [2] | Co-regulator of MYC & estrogen/androgen receptors; overexpressed in cancers; poor prognosis marker [1] |
| BRPF1/2/3 | IV | OF-1, NI-57 (pan-BRPF) [2] | Potent & selective probes [2] | Scaffolds for MOZ/MORF HAT complexes; roles in development & hematological malignancies [1] |
| PFI-4, GSK6853 (BRPF1B-selective) [2] | Potent & selective probes [2] | |||
| CECR2 | I | NVS-CECR2-1 [3] [2] | IC50=47 nM; KD=80 nM [3] | Chromatin remodeling; predicted highly druggable; probe available despite poor solubility [3] [2] |
| PCAF/GCN5 | I | L-Moses [2] | PCAF KD=126 nM; GCN5 KD=600 nM [2] | HATs; linked to HIV replication, cancer, neuro-inflammation [3] |
| GSK4027 [2] | KD=1.4 nM (for both) [2] | |||
| BAZ2A/B | VI | GSK2801, BAZ2-ICR [2] | High affinity probes [2] | Components of chromatin remodeling complexes [2] |
| TRIM24 | VI | Compound 34 [2] | Dual BRPF1B/2 & TRIM24 antagonist [2] | Transcriptional regulator; potential oncogene [2] |
Rigorous assessment of compound selectivity and cellular engagement is critical for validating chemical probes and inhibitors [3] [2].
1. Primary In Vitro Binding Assays
2. Cellular Target Engagement
Uterine Fibroids (UFs)
Cancer
The following diagram illustrates the structural classification of human bromodomains into eight subfamilies, highlighting the placement of key non-BET targets [1] [2]:
Structural classification of human bromodomains with key non-BET subfamilies and targets.
The field of non-BET bromodomain inhibitors has progressed significantly, with chemical probes now available for many targets [2]. However, several challenges and future directions remain:
CECR2 (Cat Eye Syndrome Chromosome Region Candidate 2) is a nuclear factor characterized by several functional domains that enable its role as an epigenetic reader and chromatin remodeling regulator. The gene is located at 22q11.1-q11.21 in humans and encodes a protein that contains several critical functional domains. [1]
Table 1: Functional Domains of CECR2 Protein
| Domain Name | Structural Features | Functional Role |
|---|---|---|
| Bromodomain | Gcn5-like subfamily | Recognizes acetylated lysine residues on histones; also binds butyryllysine and crotonyllysine modifications [2] |
| DDT Domain | Characteristic motif | Critical for protein-protein interactions and complex formation during reprogramming [3] |
| AT-hook Motifs | DNA-binding domains | Facilitates interaction with DNA and nucleosome positioning |
| WHIM3 | WSTF, HB1, Itc1p, MBD9 motif 3 | Additional functional motif contributing to chromatin interactions [1] |
The bromodomain of CECR2 exhibits unique binding properties, recognizing not only canonical acetylated lysine marks but also longer acyl groups such as butyryllysine and crotonyllysine, with particular affinity for specific histone variants including H2A.Z isoform I. This broad recognition capability allows CECR2 to function as a sophisticated epigenetic sensor that integrates multiple histone modification signals. [2]
CECR2 functions as a critical component of ATP-dependent chromatin remodeling complexes, particularly through its association with ISWI family ATPases. These complexes regulate nucleosome positioning, chromatin accessibility, and gene expression patterns. [2] [4]
The CECR2-containing Remodeling Factor (CERF) complex represents a specialized chromatin remodeling entity with distinct compositional features:
CECR2 preferentially partners with SMARCA1 to form the CERF chromatin remodeling complex, distinguishing it from other ISWI complexes that typically utilize SMARCA5. [4] [5]
The CERF complex exhibits tissue-specific expression and function, with particularly important roles in neural development and spermatogenesis. In neural tissues, CECR2 forms complexes with SNF2L (SMARCA1), while in testis, it predominantly associates with SNF2H (SMARCA5) to regulate spermatogenic processes. [2]
CECR2 plays essential roles in embryonic development, with demonstrated functions in:
CECR2 plays a significant role in the cellular response to DNA damage, particularly through its regulation of γ-H2AX formation and double-strand break (DSB) repair.
CECR2 facilitates DNA double-strand break repair by promoting γ-H2AX formation and chromatin remodeling. Ectopic expression of its bromodomain acts as a dominant negative. [7] [8]
A comprehensive genome-wide screen of human bromodomain-containing proteins identified CECR2 as a novel DNA damage response protein. Key findings from this research include: [7] [8]
Table 2: CECR2 in DNA Damage Response Pathways
| DNA Repair Pathway | CECR2 Function | Experimental Evidence |
|---|---|---|
| Double-Strand Break Repair | Promotes γ-H2AX formation and facilitates repair complex assembly | siRNA knockdown impairs γ-H2AX foci formation and reduces repair efficiency [7] |
| Base Excision Repair | Potential involvement through ISWI complex recruitment to laser-induced damage | SMARCA5/SMARCA1/ACF1 recruitment to 405nm laser damage sites [5] |
| Nucleotide Excision Repair | Indirect evidence through ISWI family involvement | ISWI complexes implicated in multiple DDR pathways [5] |
CECR2 has been identified as a significant factor in somatic cell reprogramming, where it functions as a downstream effector of the pluripotency factor SALL4. [3]
Objective: Identify downstream effectors of SALL4 in somatic cell reprogramming. [3]
Methodology:
Key Findings:
CECR2 has emerged as a potentially significant factor in cancer progression, with roles identified in both solid tumors and hematological malignancies.
The development of small molecule inhibitors targeting the CECR2 bromodomain represents an emerging therapeutic strategy:
CECR2 represents a multifaceted chromatin remodeling regulator with essential functions in development, DNA damage response, and disease pathogenesis. Its unique domain structure and complex-forming capabilities with ISWI ATPases position it as a critical epigenetic regulator across diverse biological contexts.
Future research directions should focus on:
This compound is a small-molecule inhibitor developed to target the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. CECR2 is a subunit of chromatin remodeling complexes that uses its bromodomain to "read" acetylated lysine marks on histones and other proteins, thereby regulating gene expression [3] [4]. The probe was developed by the Structural Genomics Consortium (SGC) in collaboration with Novartis [1] [2].
Its primary mechanism is to compete with acetylated lysine residues, preventing CECR2 from binding to chromatin. This displacement disrupts the function of the CECR2-containing remodeling factor (CERF) complex, leading to altered chromatin accessibility and suppression of genes that promote cancer progression and metastasis [3] [4].
The following table summarizes key quantitative data that establishes the high potency and selectivity of this compound.
| Parameter | Value | Experimental Method | Context / Ligand |
|---|---|---|---|
| In vitro binding affinity (KD) | 80 nM [1] [2] | Isothermal Titration Calorimetry (ITC) [5] | CECR2 bromodomain |
| In vitro inhibitory activity (IC50) | 47 nM [1] [2] | AlphaScreen competitive binding assay [5] | Tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) [5] |
| Cellular target engagement (Relative IC50) | ~100-200 nM [5] | NanoBRET assay in U2OS cells [5] | Displacement of fluorescent ligand from CECR2 in cells |
| Cellular functional activity (EC50) | 1 - 5 µM [1] [2] [5] | Chromatin fractionation / FRAP assays [1] [5] | Displacement of CECR2 from chromatin |
| Cytotoxicity (IC50) (SW48 colon cancer cells) | Sub-micromolar [1] [2] | Cell viability (MTS) assay [1] [2] | Induction of apoptosis |
The potency and cellular efficacy of this compound were established through several critical experiments.
This compound exerts its anti-cancer effects primarily by disrupting a critical pathway involving CECR2 and the transcription factor NF-κB, which drives the expression of pro-metastatic and immunosuppressive genes [3] [4]. The following diagram illustrates this signaling axis and the point of inhibition.
This compound inhibits the CECR2-NF-κB signaling axis that drives pro-metastatic gene expression.
Research has highlighted the promising therapeutic potential of this compound, particularly in targeting cancer metastasis.
This compound is a potent and selective small-molecule inhibitor targeting the bromodomain of CECR2 (cat eye syndrome chromosome region, candidate 2), a chromatin remodeling factor [1] [2]. Its primary mechanism of action is to disrupt the interaction between the CECR2 bromodomain and acetylated lysine residues on histones, thereby displacing CECR2 from chromatin and potentially impairing its function in gene regulation and DNA damage response [1] [3]. The application notes below detail how a chromatin fractionation assay can be used to visually demonstrate the successful cellular engagement and functional impact of this inhibitor.
This protocol is adapted from methods used to characterize this compound and other chromatin-bound proteins [1] [4]. The core principle involves sequentially fractionating cells to isolate a chromatin-bound protein fraction, which can then be analyzed by Western blot to determine if a protein of interest (like CECR2) has been displaced following inhibitor treatment.
The workflow for the entire experiment, from cell culture to data analysis, can be summarized as follows:
In a successful assay, Western blot analysis of the fractions will show that this compound treatment causes a dose-dependent dissociation of CECR2 from the chromatin-bound fraction into the soluble nuclear fraction [1]. The following table summarizes quantitative data from the reference study:
Table 1: Cytotoxic Activity of this compound on Human Cell Lines [1]
| Cell Line | Tissue Origin | IC₅₀ / Effective Concentration | Key Observed Effect |
|---|---|---|---|
| SW48 | Colon Cancer | Sub-micromolar (~0.64 μM) | Induced apoptosis; reduced clonogenic activity |
| HCT116 | Colon Cancer | Low micromolar range | Cytotoxicity |
| HeLa | Cervix Cancer | Low micromolar range | Cytotoxicity |
| U2OS | Bone Cancer | Low micromolar range | Cytotoxicity |
| HEK 293 T | Embryonic Kidney | Low micromolar range | Cytotoxicity (non-cancer) |
Table 2: Key Experimental Findings from Chromatin Fractionation [1]
| Experimental Condition | Concentration Used | Observation in Chromatin Fraction | Biological Interpretation |
|---|---|---|---|
| This compound Treatment | 5 - 15 μM | Dose-dependent decrease of CECR2 | Direct, on-target engagement of CECR2 |
| PFI-3 (Control Inhibitor) | 100 - 200 μM | No change in CECR2 binding | Confirms specificity of this compound for CECR2 |
| CECR2 Knockdown | N/A | Increased cell viability upon drug treatment | Further confirms on-target activity |
| Apoptosis Assay (SW48) | 0.5 - 6 μM | Dose-dependent increase in apoptosis (>80% at 6μM) | Links chromatin displacement to cell death |
The chromatin fractionation assay is a powerful tool in preclinical drug development for this compound, as it:
I hope these detailed application notes and protocols assist your research. Should you require further clarification on any specific step, please feel free to ask.
The Cat Eye Syndrome Chromosome Region candidate 2 (CECR2) bromodomain is an epigenetic reader module that recognizes and binds to acetylated lysine residues on histone proteins and non-histone proteins, playing a pivotal role in chromatin remodeling and transcriptional regulation. As a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex, CECR2 works in concert with ISWI ATPases (SNF2L/SMARCA1 and SNF2H/SMARCA5) to modulate nucleosome positioning and DNA accessibility essential for fundamental biological processes including neurulation, spermatogenesis, and cellular differentiation [1] [2]. The CECR2 bromodomain exhibits distinct binding preferences, demonstrating higher affinity for multi-acetylated histone H4 tails (particularly tetra-acetylated H4) compared to mono-acetylated targets, and also interacts with non-histone proteins such as the acetylated RelA subunit of NF-κB at lysine 310 (K310ac) [1] [3]. This interaction with NF-κB connects CECR2 to inflammatory signaling pathways and cancer progression, positioning it as a promising therapeutic target for oncology and inflammatory diseases [1].
The development of specific bromodomain inhibitors has emerged as a strategic approach in epigenetic drug discovery. NVS-CECR2-1, developed through collaboration between the Structural Genomics Consortium and Novartis, represents a potent and selective inhibitor of the CECR2 bromodomain, demonstrating high in vitro affinity (IC~50~ = 47 nM, K~D~ = 80 nM) and selectivity over 48 other bromodomains [4] [5]. Cellular displacement assays are essential for evaluating the efficacy of such inhibitors in physiological environments, assessing their ability to disrupt bromodomain-chromatin interactions and facilitate target engagement. These assays provide critical pharmacodynamic readouts for lead optimization and candidate selection in drug discovery programs targeting CECR2 [4].
Cellular displacement assays for CECR2 bromodomain inhibitors evaluate the compound's ability to disrupt molecular interactions between the bromodomain and its acetylated lysine substrates within the cellular environment. The CECR2 bromodomain functions as a chromatin reader module that specifically recognizes and binds to acetylated lysine residues on histone tails through a conserved hydrophobic cavity formed by left-handed four-helix bundles with ZA and BC loops [4] [1]. This binding mechanism allows CECR2 to localize to specific genomic regions enriched in histone acetylation marks, where it facilitates chromatin remodeling and regulates gene expression. When a small molecule inhibitor such as this compound enters cells and engages with the bromodomain, it competitively antagonizes the native protein-acetylated lysine interaction, resulting in displacement of CECR2 from chromatin [4].
The displacement occurs because the inhibitor binds with high affinity to the acetyl-lysine recognition pocket, sterically blocking the binding site and altering the protein's conformation and charge distribution necessary for chromatin association. This disruption has functional consequences, as evidenced by research showing that CECR2 bromodomain inhibition reduces NF-κB-mediated inflammatory responses and expression of pro-metastatic genes [1] [3]. The cellular efficacy of bromodomain inhibitors is influenced by multiple factors including cell permeability, target binding affinity, intracellular compound concentrations, and retention time. Cellular displacement assays therefore provide critical information about the functional activity of inhibitors under physiologically relevant conditions that cannot be fully recapitulated in in vitro binding assays [4].
Two primary methodological approaches have been established for evaluating CECR2 bromodomain cellular displacement:
Chromatin Fractionation Assays: These methods physically separate chromatin-bound from unbound cellular protein fractions, allowing quantitative assessment of bromodomain-chromatin association. The approach involves cell lysis under conditions that preserve nuclear integrity, followed by separation of soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions through centrifugation. The distribution of CECR2 between these fractions is then analyzed by immunoblotting. Treatment with effective bromodomain inhibitors results in a dose-dependent shift of CECR2 from the chromatin-bound to chromatin-unbound fraction [4] [5]. This method provides quantitative data on subcellular protein redistribution and can be adapted to salt-gradient extraction for finer resolution of binding strength.
Immunofluorescence Microscopy: This technique visualizes the subcellular localization of CECR2 in intact cells, providing spatial context for chromatin association. In untreated cells, CECR2 exhibits exclusive nuclear staining with a pattern characteristic of chromatin-associated proteins. Following effective bromodomain inhibition, the protein may show more diffuse nuclear staining, though research indicates that the gross nuclear localization of CECR2 remains unchanged even when displaced from chromatin [4]. This method offers the advantage of single-cell resolution and can reveal heterogeneity in cellular responses, but is more qualitative than chromatin fractionation approaches.
Table 1: Comparison of CECR2 Cellular Displacement Assay Methods
| Method | Key Readout | Advantages | Limitations | Suitable Applications |
|---|---|---|---|---|
| Chromatin Fractionation | Distribution of CECR2 between soluble and chromatin-bound fractions | Quantitative, can assess dose-response, provides biochemical confirmation | Requires cell lysis, loses spatial information, more labor-intensive | Lead optimization, IC~50~ determination, mechanism confirmation |
| Immunofluorescence Microscopy | Subcellular localization pattern of CECR2 | Preserves cellular context, visualizes heterogeneity, can be high-content | Semi-quantitative, potentially subjective, may miss subtle changes | Early screening, phenotypic assessment, spatial distribution studies |
| Salt-Gradient Chromatin Fractionation | Extraction profile of CECR2 at different salt concentrations | Provides information on binding strength, higher resolution | Technically demanding, requires optimization, longer procedure | Mechanistic studies, binding affinity comparisons |
This protocol describes a standardized method for evaluating CECR2 bromodomain inhibitor efficacy through cellular fractionation, adapted from established methodologies [4] [5].
Cell Culture and Treatment:
Cellular Fractionation:
Immunoblot Analysis:
Table 2: Expected Results for this compound in Chromatin Fractionation Assay
| This compound Concentration | Expected CECR2 Chromatin Binding (% of Control) | Expected Effect on BRG1 | Interpretation |
|---|---|---|---|
| 0 μM (DMSO control) | 100% | No effect | Baseline chromatin association |
| 1 μM | 60-80% | No effect | Partial displacement |
| 5 μM | 20-40% | No effect | Significant displacement |
| 10 μM | 5-15% | No effect | Near-complete displacement |
| 15 μM | <10% | No effect | Maximal displacement |
| PFI-3 (100-200 μM) | No significant effect | Significant displacement | Specificity control |
This protocol describes the visualization of CECR2 subcellular localization following bromodomain inhibitor treatment [4].
Cell Seeding and Treatment:
Fixation and Staining:
Image Acquisition and Analysis:
Proper interpretation of CECR2 displacement assay data requires consideration of multiple parameters. A successful displacement experiment demonstrates a dose-dependent reduction in chromatin-associated CECR2 without affecting the localization of unrelated chromatin proteins such as BRG1. The positive control this compound should show significant efficacy at concentrations of 5-15 μM, while the negative control PFI-3 should not displace CECR2 even at high concentrations (100-200 μM) [4]. When pre-treating cells with histone deacetylase inhibitors like TSA, expect enhanced CECR2 chromatin association at baseline, which should be effectively reversed by this compound co-treatment. This combination approach provides a more robust assay window for detecting displacement activity.
For quantitative analysis, calculate the percentage displacement using the formula: % Displacement = [1 - (CECR2~chromatin, treated~ / CECR2~chromatin, control~)] × 100. Generate dose-response curves by plotting inhibitor concentration against percentage displacement and fit using a four-parameter logistic model to determine IC~50~ values. Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines with submicromolar to low micromolar IC~50~ values, with particularly high potency in SW48 colon cancer cells (IC~50~ < 1 μM) [4] [5]. However, note that displacement IC~50~ values from cellular assays may be higher than in vitro binding affinities due to factors including cellular permeability, compound efflux, and protein binding.
Cellular displacement assays for CECR2 bromodomain serve critical functions throughout the drug discovery pipeline. In early discovery, these assays enable mechanistic validation of putative inhibitors, confirming that compounds engaging the bromodomain target in biochemical assays can effectively modulate its biological function in cellular environments [4]. During lead optimization, displacement assays provide pharmacodynamic readouts for structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts to improve compound potency and cellular efficacy. The quantitative nature of chromatin fractionation assays allows for direct comparison of compound series and selection of lead candidates with optimal cellular target engagement profiles.
Beyond conventional inhibitor screening, CECR2 displacement assays have revealed important insights into non-canonical functions of this bromodomain. Research has demonstrated that while CECR2 depletion reduces cellular sensitivity to this compound, the inhibitor retains cytotoxic activity even in CECR2-deficient models, suggesting additional mechanisms of action beyond CECR2 inhibition [4] [5]. This highlights the importance of cellular displacement assays in deconvoluting complex mechanisms of bromodomain-targeted therapeutics. Furthermore, the role of CECR2 in NF-κB signaling through interaction with acetylated RelA [1] [3] expands the potential therapeutic applications of CECR2 inhibitors to inflammatory diseases and cancer metastasis, providing additional context for utilizing displacement assays in different disease models.
The following diagram illustrates the role of CECR2 bromodomain in NF-κB signaling and the points of intervention for small molecule inhibitors:
Diagram 1: CECR2 Bromodomain in NF-κB Signaling Pathway. This diagram illustrates how CECR2 binds to acetylated RelA (K310) and facilitates chromatin remodeling to promote transcription of inflammatory and metastatic genes. This compound inhibits this process by disrupting the CECR2-acetylated RelA interaction [1] [3].
Cellular displacement assays represent essential tools for evaluating target engagement and mechanistic activity of CECR2 bromodomain inhibitors in physiologically relevant environments. The protocols described herein, particularly the chromatin fractionation assay, provide robust, quantitative methods for assessing compound efficacy and selectivity in cellular systems. The validation of this compound as a tool compound demonstrates the utility of these approaches for profiling bromodomain inhibitors and establishing pharmacodynamic relationships that inform therapeutic development [4].
Future directions for CECR2 displacement assays include development of high-content screening formats using automated immunofluorescence and image analysis, implementation of biophysical techniques such as FRET- or BRET-based proximity assays for real-time monitoring of chromatin displacement, and application in complex disease models such as 3D organoids and in vivo systems. As research continues to elucidate the roles of CECR2 in cancer, inflammation, and development [1] [2] [3], these cellular displacement assays will remain fundamental for translating bromodomain biology into targeted epigenetic therapies.
NVS-CECR2-1 is a selective, small-molecule inhibitor targeting the bromodomain of Cat Eye Syndrome Chromosome Region, candidate 2 (CECR2), a chromatin remodeling protein [1]. Its primary mechanism involves disrupting the interaction between the CECR2 bromodomain and acetylated lysine residues on histones, which leads to the displacement of CECR2 from chromatin [1]. This action has shown potent, dose-dependent cytotoxic effects across various human cancer cell lines, including colon, lung, and esophageal squamous cell carcinoma (ESCC), primarily by inducing apoptosis [1] [2].
Research indicates that CECR2 promotes tumor aggressiveness by modulating key signaling pathways. Inhibition by this compound counteracts these effects by [2]:
The following diagram summarizes the mechanistic pathway through which this compound induces apoptosis.
This compound exhibits broad cytotoxic activity, with particular potency in certain cancer types. The table below summarizes its half-maximum inhibitory concentration (IC₅₀) and key findings from cellular and animal studies.
| Cancer Type / Model System | Key Findings on Apoptosis & Cytotoxicity | Reported IC₅₀ / Efficacy |
|---|---|---|
| SW48 Colon Cancer Cells | Induced apoptosis; primary mechanism of cell death [1]. | Sub-micromolar (IC₅₀) [1] |
| Various Cancer Cells (Colon, Lung, Cervix, Bone) | Dose-dependent reduction in cell viability across all tested lines [1]. | Low micromolar range [1] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Pharmacological inhibition induced cell apoptosis; CECR2 knockdown also increased sensitivity to 5-FU and cisplatin [2]. | Induced apoptosis in vitro; inhibited tumor growth in mouse models [2] |
| In Vivo Mouse Models (ESCC subcutaneous) | Continuous intraperitoneal administration significantly inhibited tumor growth compared to the control group [2]. | Significant tumor growth inhibition [2] |
A standard method to quantify this compound-induced apoptosis is through flow cytometry using an Annexin V-FITC/PI staining kit [3]. This protocol distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Workflow Diagram
Step-by-Step Guide
The MTS assay is a colorimetric method used to measure the number of viable cells. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product. The quantity of formazan, measured by its absorbance at 490-500 nm, is directly proportional to the number of metabolically active cells in the culture [1].
The graph below illustrates the core workflow and underlying mechanism of the MTS assay:
The following steps outline a generalized MTS assay procedure. You will need to optimize key parameters like cell seeding number and incubation time for your specific NVS-CECR2-1 cell line [1] [2].
Reagent Preparation:
Assay Procedure:
Because optimal conditions vary by cell line, you must determine the best parameters for this compound. The tables below, based on optimization for other cell lines, can serve as a reference [2].
Table 1: Suggested Cell Seeding Numbers for Various Cell Lines
| Cell Line | Origin | Seeding Number (per well) |
|---|---|---|
| B16 F10 | Mouse melanoma | 3,000 - 5,000 |
| 4T1 | Mouse breast cancer | 5,000 - 7,500 |
| RAW 264.1 | Mouse macrophages | 5,000 |
| LLC | Mouse lung cancer | 5,000 |
| MDA MB 231 | Human breast cancer | 10,000 |
| A549 | Human lung cancer | 10,000 |
| HT 29 | Human colon cancer | 10,000 |
| JAWS II | Mouse dendritic cells | 10,000 - 20,000 |
Table 2: Suggested MTS Incubation Times for Various Cell Lines
| Cell Line | Incubation Time (minutes) |
|---|---|
| B16 F10, 4T1 | 45 |
| MDA MB 231, A549, LLC | 60 |
| HT 29 | 90 |
| B104-1, K7M2 | 90 - 120 |
| RAW 264.1, JAWS II | 120 |
To optimize for your this compound cells, create a plate where you test a range of seeding densities (e.g., 5,000 to 20,000 cells/well) and monitor the MTS signal every 30 minutes. The optimal signal is in the linear range, before wells become oversaturated and dark brown [2].
Calculating Cell Viability:
% Viability = (Absorbance of Treated Well / Average Absorbance of Control Wells) × 100Assay Validation: To ensure your assay results are reliable, consider the following validation parameters adapted from general bioanalytical method guidance [3] [4]:
While a colony formation assay is not reported, a seminal study documented the potent cytotoxic effect of NVS-CECR2-1 on SW48 colon cancer cells using a cell viability (MTS) assay [1].
Table 1: Cytotoxic Profile of this compound on SW48 Cells
| Parameter | Result | Experimental Context |
|---|---|---|
| IC50 Value | Submicromolar (µM) range | Treatment of SW48 cells for 3 days [1]. |
| Cell Death Mechanism | Primarily induction of apoptosis | Analysis following drug treatment [1]. |
| Target Engagement | CECR2-dependent and CECR2-independent mechanisms | Cytotoxic activity was reduced, but not fully abolished, upon CECR2 depletion [1]. |
You can adapt the following standard colony formation protocol, commonly used for colorectal cancer cells like SW480 and HCT116, to evaluate the long-term clonogenic survival of SW48 cells after treatment with this compound [2] [3].
Application Note: Assessing the Clonogenic Potential of SW48 Cells Post-NVS-CECR2-1 Treatment
Objective: To determine the ability of SW48 cells to form colonies following exposure to the CECR2 bromodomain inhibitor this compound, indicating long-term survival and proliferative capacity.
Materials:
Methodology:
This compound is a selective bromodomain inhibitor of CECR2, which displaces it from chromatin [1]. CECR2 forms a chromatin remodeling complex with the ATPase SMARCA5 (CERF complex) and has been shown to drive cancer progression by promoting the expression of metastasis-related genes [4] [5].
The diagram below illustrates a potential experimental workflow integrating the colony formation assay with mechanistic validation.
NVS-CECR2-1 is a potent, selective, and cell-active chemical probe targeting the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. It is widely used to investigate the biological roles of CECR2 in chromatin remodeling, cancer biology, and metastasis.
Key Quantitative Profiling Data for this compound [5] [1] [3] Table: In vitro and cellular profiling data for the chemical probe.
| Parameter | Value | Description / Context |
|---|---|---|
| CECR2 IC₅₀ | 47 nM | Half-maximal inhibitory concentration (AlphaScreen assay). |
| CECR2 Kd | 80 nM | Dissociation constant (Isothermal Titration Calorimetry, ITC). |
| Selectivity | >780-fold | Compared to BRD4 (IC₅₀ >37 µM); also selective over BRD7 & BRD9. |
| Recommended Cellular Concentration | 1 µM | Supplier-recommended starting point for cellular assays [1]. |
| Cytotoxicity IC₅₀ (SW48 cells) | 0.64 µM | Half-maximal cytotoxic concentration (clonogenic assay). |
| Solubility (DMSO) | ~100 mM | Sufficient for preparing high-concentration stock solutions. |
The following section provides detailed methodologies for key assays used to characterize this compound.
This protocol is used to demonstrate target engagement in cells by showing that this compound displaces CECR2 from chromatin [2].
This protocol measures the cytotoxic effect of this compound and determines whether cell death occurs via apoptosis [2].
This assay tests the long-term ability of a single cell to proliferate and form a colony after treatment, indicating the durability of the anti-proliferative effect [2].
The workflow below summarizes the key cellular assays and their objectives.
Understanding the biological pathway modulated by this compound is crucial for interpreting experimental results, particularly in the context of cancer metastasis.
CECR2, through its bromodomain, is recruited by the transcription factor RELA (a subunit of NF-κB) to specific gene promoters. This recruitment increases chromatin accessibility and activates the transcription of key target genes. These genes include:
By inhibiting CECR2's bromodomain, this compound blocks this transcriptional program, thereby suppressing processes like invasion, migration, and immune evasion.
The diagram below illustrates this signaling pathway and the point of inhibition by this compound.
Table: A quick-reference summary of the core cellular assays for this compound.
| Assay | Key Procedure | Readout | Key Finding with this compound |
|---|---|---|---|
| Chromatin Fractionation [2] | Treat cells (5-15 µM, 2h), fractionate nuclei, immunoblot for CECR2. | Loss of CECR2 from chromatin-bound fraction. | Dose-dependent displacement of CECR2 from chromatin. |
| Cell Viability (MTS) [2] | Treat cell panel (1-4 µM, 72h), add MTS reagent. | Absorbance at 490nm. | IC₅₀ values from sub-micromolar to low micromolar range. |
| Apoptosis [2] | Treat cells (0.5-6 µM, 72h), stain with Annexin V/PI. | Flow cytometry. | Dose-dependent increase in apoptotic cells. |
| Clonogenic [2] | Treat cells (0.5-4 µM, 10 days), stain and count colonies. | Number of cell colonies. | IC₅₀ of 0.64 µM in SW48 cells. |
Target engagement refers to the binding interaction between a chemical compound and its target protein within a live cellular environment. Confirming this interaction is a critical step in drug discovery and chemical probe development [1].
The NanoBRET Target Engagement (TE) assay from Promega Corporation is a powerful method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure this binding in real-time in live cells. Its key advantages include the ability to determine a compound's affinity (Kd), target occupancy, and residence time under physiologically relevant conditions [1].
This assay is particularly valuable for profiling epigenetic probes like NVS-CECR2-1, a potent and selective inhibitor of the CECR2 bromodomain, to confirm its on-target activity within cells [2] [3] [4].
The following protocol is adapted from a study that specifically used NanoBRET to demonstrate the cellular target engagement of this compound with CECR2 [2].
The diagram below illustrates the key steps of the live-cell NanoBRET assay workflow.
NanoLuc-CECR2 and Histone H3.3-HaloTag constructs. Approximately 20 hours post-transfection, collect the cells, wash them with PBS, and resuspend them in phenol red-free DMEM supplemented with 4% FBS [2].
The table below summarizes quantitative data relevant to using this compound in cellular and biochemical assays.
| Parameter | Value / Condition | Assay / Context | Notes |
|---|---|---|---|
| Cellular IC₅₀ (NanoBRET) | Relative IC₅₀ can be determined | NanoBRET Target Engagement (Live cells) | The value is experiment-dependent; the assay measures displacement of a fluorescent tracer [2]. |
| Biochemical IC₅₀ | 47 nM | AlphaScreen (In vitro) | Measured against CECR2 bromodomain; demonstrates high biochemical potency [3] [4]. |
| Reported KD | 80 nM | Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity [4]. |
| Recommended Cellular Working Concentration | 1 μM | General cellular assays | A starting point for functional experiments [3]. |
| Key Assay Controls | No-tracer control, DMSO vehicle control | NanoBRET | Essential for calculating the corrected BRET ratio [2]. |
The cellular target engagement measured by NanoBRET should be corroborated with functional assays to build a comprehensive profile of the compound:
What is the solubility of NVS-CECR2-1 in DMSO? The solubility of this compound in DMSO is provided as 66.67 mg/mL, which is equivalent to 134.50 mM [1].
What is the recommended stock solution concentration? A common stock concentration used in published protocols is 10 mM [1] [2]. This is prepared by dissolving the compound in DMSO.
The compound precipitates when I add it to my aqueous cell culture medium. What should I do? This is a common issue with poorly soluble compounds. Below are several strategies to mitigate this problem:
How should I store my stock solutions? It is recommended to aliquot and store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (1 month). Always protect the solution from light, as it is light-sensitive [1].
The table below summarizes key quantitative data from supplier information and peer-reviewed studies to aid in your experimental design.
| Parameter | Reported Value | Source / Context |
|---|---|---|
| Molecular Weight | 495.68 g/mol | [1] |
| Solubility in DMSO | 66.67 mg/mL (134.50 mM) | Supplier data [1] |
| Common Stock Concentration | 10 mM | Preparation instructions [1] [2] |
| IC₅₀ (CECR2) | 47 nM | Biochemical assay [1] |
| Kd (CECR2) | 80 nM | Isothermal Titration Calorimetry (ITC) [1] [5] |
| Reported Working Concentrations | 0.5 - 15 µM | Various cell-based assays (viability, apoptosis, chromatin dissociation) [1] [2] |
Here are detailed methodologies for key experiments using this compound, as cited in the literature.
1. Protocol for Cell Viability Assay (MTS) This protocol is adapted from studies on colon, lung, and other human cancer cell lines [1] [2].
2. Protocol for Chromatin Fractionation Assay This protocol is used to demonstrate target engagement by showing that this compound dissociates CECR2 from chromatin [2].
The following diagram outlines the logical workflow for the chromatin fractionation assay.
The table below summarizes the core storage and handling information for NVS-CECR2-1 based on supplier data [1] [2].
| Specification | Details |
|---|---|
| Recommended Storage Temperature (Powder) | -20°C [1] [2] |
| Recommended Storage Temperature (Solution) | -80°C [2] |
| Physical Form | Solid (powder) [1] [2] |
| Container | Keep in a tightly sealed container [2]. |
| Purity | ≥98% (HPLC) [1] |
| Molecular Weight | 495.68 g/mol [1] |
This compound is soluble in DMSO. The table below provides details for preparing stock solutions [1].
| Concentration | Volume from 1 mg | Volume from 5 mg | Volume from 10 mg |
|---|---|---|---|
| 1 mM | 2.02 mL | 10.09 mL | 20.17 mL |
| 5 mM | 0.40 mL | 2.02 mL | 4.03 mL |
| 10 mM | 0.20 mL | 1.01 mL | 2.02 mL |
This compound is a potent and selective inhibitor of the CECR2 bromodomain. Here are key experimental details and validated protocols.
This protocol measures the ability of this compound to bind CECR2 in a cellular context [4].
This protocol assesses the functional consequence of CECR2 inhibition in live cells by measuring chromatin mobility [4].
Q1: What are the specific hazards associated with this compound? A1: According to its Safety Data Sheet (SDS), this compound is classified as [2]:
Q2: How should I dispose of this compound and waste containing it? A2: Avoid release into the environment. Collect spillage and dispose of contents and container according to local regulations at an approved waste disposal plant [2].
Q3: Is there a recommended stability-indicating assay method for this compound? A3: While no specific method is listed for this compound, HPLC with UV detection is the standard for purity analysis and stability testing of pharmaceutical compounds [5]. Forced degradation studies can be designed to develop a validated stability-indicating method.
Q: What is the recommended concentration range for this compound to dissociate CECR2 from chromatin?
For effective dissociation of CECR2 from chromatin, treatment with this compound in the range of 5 μM to 15 μM is recommended. Higher concentrations within this range generally yield more complete dissociation [1].
The table below summarizes the key experimental findings on concentration-dependent activity.
| Concentration (μM) | Observed Effect | Experimental Context |
|---|---|---|
| 5 | Partial dissociation of endogenous CECR2 from chromatin | Chromatin fractionation in human cells [1] |
| 10 | Near-complete inhibition of chromatin binding | Chromatin fractionation; also used in FRAP [1] |
| 15 | Strong dissociation of endogenous CECR2 from chromatin | Chromatin fractionation in human cells [1] |
| 1 | Measurable effect on CECR2 dynamics | Half-recovery time in FRAP assay [2] |
To ensure your experimental results are reliable, it is crucial to include the following validation steps.
Q: What is a standard protocol to validate CECR2 chromatin dissociation?
A chromatin fractionation assay is a standard method to biochemically validate the effects of this compound. The workflow below outlines the key steps [1].
Key controls for your experiment:
Q: Are there other assays to confirm target engagement?
Yes, alternative methods provide additional validation of this compound activity.
Q: The dissociation of CECR2 is incomplete at 10 µM. What should I check?
Q: My cells show significant death at 10 µM this compound. Is this expected?
Yes, this is a known effect. This compound exhibits cytotoxic activity against various human cancer cell lines, with half-maximal inhibitory concentrations (IC₅₀) in the sub-micromolar to low-micromolar range [1]. The cytotoxicity is partially dependent on CECR2, but also involves CECR2-independent mechanisms [1].
Q: How selective is this compound for the CECR2 bromodomain?
This compound was developed as a potent and selective chemical probe for CECR2. It binds the CECR2 bromodomain with high affinity (KD = 80 nM) and has been shown to be selective over 48 other bromodomain targets in screening assays [3]. It does not affect the chromatin binding of the unrelated BRG1 bromodomain, even at high concentrations [1].
Q1: What is the primary evidence for CECR2-independent mechanisms? The primary evidence comes from experiments showing that NVS-CECR2-1 retains cytotoxic activity against cancer cells even after CECR2 has been depleted. While CECR2 knockdown reduces the drug's potency, it does not completely abolish its cell-killing effect, indicating the involvement of additional cellular targets [1].
Q2: How does the cytotoxicity of this compound vary across different cell lines? The compound demonstrates broad-spectrum cytotoxicity, but sensitivity varies significantly. For instance, SW48 colon cancer cells are highly sensitive (IC50 < 1 µM), while other lines require higher concentrations. The variation does not directly correlate with baseline CECR2 protein levels [1] [2].
Q3: What is the recommended assay to confirm CECR2 engagement in cells? A Chromatin Fractionation assay is a robust method. This assay can demonstrate that this compound treatment effectively dissociates both exogenous CECR2 BRD and endogenous CECR2 protein from chromatin in a dose-dependent manner, confirming on-target engagement [1] [2].
Q4: My viability assay shows unexpected results. What are key experimental parameters to check? Confirm the following:
The tables below consolidate key quantitative information from the literature for easy reference.
Table 1: Cytotoxicity of this compound Across Human Cell Lines [1] [2]
| Cell Line | Tissue Origin | Reported IC50 / Effect (approx. 72-hour treatment) | Notes |
|---|---|---|---|
| SW48 | Colon Cancer | ~0.64 µM (Sub-micromolar) | Highly sensitive; used for detailed IC50 calculation. |
| HCT116 | Colon Cancer | Cytotoxic at 1-4 µM | Dose-dependent viability decrease. |
| HT29 | Colon Cancer | Cytotoxic at 1-4 µM | Dose-dependent viability decrease. |
| H460 | Lung Cancer | Cytotoxic at 1-4 µM | Dose-dependent viability decrease. |
| HeLa | Cervical Cancer | Cytotoxic at 1-4 µM | Dose-dependent viability decrease. |
| U2OS | Bone Cancer | Cytotoxic at 1-4 µM | Dose-dependent viability decrease. |
| HEK293T | Embryonic Kidney | Cytotoxic at 1-4 µM | Immortalized non-cancerous line. |
Table 2: Key Biochemical and Pharmacological Parameters [3] [4]
| Parameter | Value | Assay / Context |
|---|---|---|
| CECR2 Binding (IC50) | 47 nM | AlphaScreen (biochemical) |
| CECR2 Binding (Kd) | 80 nM | Isothermal Titration Calorimetry (ITC) |
| BRD4 (IC50) | >37 µM | Demonstrates high selectivity over this BET target |
| Apoptosis Induction | >80% of SW48 cells at 6 µM | Measured after 72-hour treatment |
This protocol is used to verify that this compound displaces CECR2 from chromatin in cells [1] [2].
This is a standard protocol to quantify the cytotoxic effect and mechanism of cell death [1].
Problem: Low Potency or Efficacy in a New Cell Line
Problem: High Background Cell Death in Control
The following diagrams, generated with Graphviz, summarize the key mechanisms and experimental workflows.
The following table summarizes the key findings on how NVS-CECR2-1 affects various human cancer cell lines. The data is primarily from a 2020 study, which provides the most comprehensive available information on its cytotoxic activity [1].
| Cell Line | Tissue/Organ Origin | Reported Activity (IC₅₀ or Effect) | Key Observations |
|---|---|---|---|
| SW48 | Colon | IC₅₀ ~0.64 µM [1] | Highest sensitivity; induction of apoptosis [1]. |
| HT29 | Colon | Viability diminished at 1-4 µM [1] | Moderate sensitivity [1]. |
| HCT116 | Colon | Viability diminished at 1-4 µM [1] | Moderate sensitivity [1]. |
| HeLa | Cervix | Viability diminished at 1-4 µM [1] | Moderate sensitivity [1]. |
| U2OS | Bone | Viability diminished at 1-4 µM [1] | Moderate sensitivity [1]. |
| H460 | Lung | Viability diminished at 1-4 µM [1] | Moderate sensitivity [1]. |
| SV-HUC-1 | Urinary Epithelium | Viability diminished at 1-4 µM [1] | Effect on a non-cancer, immortalized cell line [1]. |
| HEK 293 T | Kidney | Viability diminished at 1-4 µM [1] | Effect on a non-cancer, immortalized cell line [1]. |
The variability in sensitivity is influenced by factors beyond tissue origin. Research indicates that CECR2 expression levels in the cell lines play a critical role, with sensitivity being reduced by CECR2 depletion [1]. Furthermore, this compound also exerts cytotoxic effects through CECR2-independent mechanisms, suggesting a complex mode of action [1].
Here are the detailed methodologies for key experiments cited in the literature, which can serve as reference protocols.
1. Cell Viability and Apoptosis Assay [1] This protocol is used to determine the compound's cytotoxic effect and mechanism of cell death.
2. Chromatin Fractionation Assay [1] This assay is used to confirm the on-target activity of this compound by demonstrating its ability to displace CECR2 from chromatin within cells.
3. In Vitro Binding Assays (for reference) [2] The following diagram illustrates the common biochemical assays used to characterize the binding affinity and selectivity of this compound for the CECR2 bromodomain before cellular studies.
Q1: The cytotoxic effect of this compound in my experiment is weaker than expected. What could be the reason?
Q2: How can I confirm that the observed cellular phenotypes are due to on-target CECR2 inhibition and not off-target effects?
Q3: Are there any specific considerations for handling and storing this compound?
The core quantitative data on the selectivity of NVS-CECR2-1 is summarized in the table below. This data is crucial for understanding its potential off-target effects [1].
| Target | Affinity (IC₅₀ or Kd) | Notes |
|---|---|---|
| CECR2 | IC₅₀ = 47 nM; Kd = 80 nM | Primary, high-affinity target [2] [1]. |
| BRD9 | IC₅₀ = 2.3 µM | ~49-fold less potent than for CECR2 [1]. |
| BRD7 | IC₅₀ = 5.5 µM | ~117-fold less potent than for CECR2 [1]. |
| BRD4 | IC₅₀ > 37 µM | Highly selective over BET family [1]. |
The cellular activity of this compound is complex. Studies show it effectively inhibits chromatin binding of its intended target, CECR2, and exhibits cytotoxic activity in various cancer cell lines [3]. However, a key finding is that this cytotoxicity occurs through both CECR2-dependent and CECR2-independent mechanisms [3]. This provides functional evidence that off-target effects likely contribute to the observed cellular phenotypes.
To ensure your experimental results are interpreted correctly, consider the following guidance to mitigate concerns around off-target activity.
FAQ: How can I confirm that my observed phenotype is due to CECR2 inhibition and not off-target effects?
The most robust strategy is to use complementary experimental approaches:
FAQ: At what concentration should I use this compound to minimize off-target risks?
For your reference, here are summaries of key methodologies used in the literature to validate this compound activity.
Chromatin Fractionation Assay This assay is used to demonstrate direct target engagement in cells by showing that the inhibitor displaces CECR2 from chromatin [3].
Fluorescence Recovery After Photobleaching (FRAP) Assay This live-cell assay measures the mobility of CECR2 within the nucleus, which increases when it is displaced from chromatin [6].
The following diagram illustrates the documented on-target and potential off-target mechanisms of this compound action based on current research, integrating the pathways through which it exerts its effects.
This compound is a bromodomain (BRD) inhibitor that specifically targets the cat eye syndrome chromosome region, candidate 2 (CECR2) protein, a non-BET family chromatin regulator [1].
The compound demonstrates potent and selective binding to the CECR2 BRD (in vitro affinity KD = 80 nM) and inhibits its ability to bind to acetylated lysine residues on chromatin. Treatment with this compound effectively displaces both exogenous and endogenous CECR2 from chromatin within cells, confirming its on-target activity [1].
While its cytotoxic effect is partly mediated through this specific targeting of CECR2, research indicates that this compound also kills cancer cells via CECR2-independent mechanisms, suggesting a more complex mode of action [1].
The following diagram illustrates how this compound induces apoptosis by disrupting chromatin binding:
This compound exhibits a broad cytotoxic profile across various human cancer cell lines, with particular potency against SW48 colon cancer cells [1].
| Cell Line | Tissue Origin | IC50 / Potency Notes |
|---|---|---|
| SW48 | Colon | Submicromolar (IC50) |
| HT29 | Colon | Sensitive (dose-dependent) |
| HCT116 | Colon | Sensitive (dose-dependent) |
| H460 | Lung | Sensitive (dose-dependent) |
| HeLa | Cervix | Sensitive (dose-dependent) |
| U2OS | Bone | Sensitive (dose-dependent) |
| HEK 293 T | Kidney (Non-cancer) | Sensitive (dose-dependent) |
| SV-HUC-1 | Uroepithelium | Sensitive (dose-dependent) |
A common method for detecting this compound-induced apoptosis is the Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry [2].
The basic workflow is as follows:
Here are common problems and solutions when performing apoptosis assays with this compound:
| Problem | Possible Cause | Solution |
|---|---|---|
| High background death in control | Mechanical stress from harsh pipetting or over-trypsinization [2] [3]. | Use gentle, EDTA-free detachment enzymes (e.g., Accutase) and handle cells gently. |
| No apoptotic signal in treated group | Insufficient drug concentration or treatment duration; not collecting detached cells [2] [3]. | Optimize drug dose and time; always collect and analyze the culture supernatant. |
| Only PI is positive (no Annexin V) | Excessive handling damage has caused direct necrosis [2]. | Improve cell handling techniques; ensure cells are healthy and in log phase at experiment start. |
| Only Annexin V is positive (no PI) | Cells are primarily in early apoptosis; PI may have been omitted [2] [3]. | Verify that PI was added; confirm cells are in early stage by checking time points. |
| Unclear cell population separation | Cellular autofluorescence interferes with detection [2] [3]. | Choose a kit with a fluorophore that doesn't overlap with autofluorescence (e.g., PE, APC). |
| Unexpected fluorescence in control | Instrument contamination or fluorescent drug interference (e.g., doxorubicin) [3]. | Clean flow cytometer thoroughly; use a different fluorescent label if needed. |
The table below summarizes the fundamental data for preparing and storing NVS-CECR2-1 solutions.
| Aspect | Details |
|---|---|
| Molecular Weight | 495.68 g/mol [1] [2] |
| Solubility in DMSO | ~66.67 mg/mL (~134.50 mM) [1] |
| Recommended Stock Concentration | 50 mg/mL (100.87 mM) in DMSO [2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month [1]. Protect from light [1]. |
| Working Solution Stability | Room temperature for a few days during ordinary shipping [1]. |
For in vivo studies, one documented method uses a co-solvent system to achieve a working solution. The sequential preparation steps are as follows [1]:
| Step | Solvent | Volume | Final Concentration |
|---|---|---|---|
| 1. DMSO Stock | DMSO | 100 µL | 25.0 mg/mL |
| 2. Dilution | Corn Oil | 900 µL | 2.5 mg/mL (5.04 mM) |
> Important Note: The co-solvents must be added sequentially from left to right to ensure a clear solution. Freshly prepared formulations are recommended for optimal in vivo results [1].
This compound is used to inhibit the bromodomain of CECR2, displacing it from chromatin and inducing cytotoxic effects in cancer cells [1] [3]. The following workflows summarize two common experimental applications.
Chromatin Displacement Assay This protocol details the steps to demonstrate that this compound inhibits the binding of CECR2 to chromatin within cells [3].
Cell Viability & Apoptosis Assay This workflow outlines the method to determine the cytotoxic effect of this compound on cancer cells [1] [3].
How selective is this compound? this compound is a highly selective inhibitor for CECR2. Its affinity for CECR2 (Kd = 80 nM) is significantly higher than for other bromodomains like BRD4 (IC50 >37 µM), BRD9 (IC50 = 2.3 µM), and BRD7 (IC50 = 5.5 µM) [2].
What is the evidence that this compound works in cells? Research shows that treating cells with this compound effectively dissociates both exogenous and endogenous CECR2 protein from chromatin in a dose-dependent manner, without affecting unrelated bromodomain proteins like BRG1 [3].
Does this compound have anti-cancer activity? Yes, this compound exhibits cytotoxic activity against a range of human cancer cell lines, including colon, lung, and cervical cancers. It reduces cell viability and induces apoptosis, primarily by targeting CECR2, though some CECR2-independent mechanisms may also contribute [1] [3].
This compound is a potent, selective bromodomain inhibitor that targets the CECR2 (cat eye syndrome chromosome region, candidate 2) protein [1] [2] [3]. It binds to the CECR2 bromodomain with high affinity (IC₅₀ = 47 nM), inhibiting its ability to recognize acetylated lysine residues on histones. This action displaces CECR2 from chromatin, disrupting its role in chromatin remodeling and gene regulation, ultimately leading to apoptosis in cancer cells [1] [2].
The diagram below illustrates this mechanism and its downstream effects on cell viability.
The foundational protocol for assessing this compound cytotoxicity involves treating cells with the compound and measuring viability, typically using methods like the MTS or resazurin reduction assay [1] [2] [4]. Key parameters from the literature are summarized below.
Table 1: Key Parameters for this compound Cytotoxicity Assays
| Parameter | Recommended Specification | Details & Rationale |
|---|---|---|
| Working Concentration | 1 µM [3] up to 15 µM [1] | Supplier recommendation for cellular assays is 1 µM; research studies used up to 15 µM for effect [1] [3]. |
| Solvent & Storage | DMSO stock; avoid long-term storage of diluted working solutions [4] | Evaporation in microplates can concentrate drugs, significantly altering dose-response curves and IC₅₀ values [4]. |
| DMSO Control | Use matched DMSO concentrations for each drug dose [4] | A single vehicle control can cause artifacts (e.g., viability readings >100%). Each dose should have its own control [4]. |
| Cell Seeding Density | ~7.5 x 10³ cells/well (96-well plate) [4] | Optimized density prevents cells from reaching over-confluence during the assay, which improves data quality [4]. |
| Viability Assay | MTS [1] or Resazurin reduction [4] | Measure at the end of the time course. Incubation time with assay reagent should be optimized for the cell line [4]. |
The optimal assay duration depends on your research objectives and cell line kinetics. While a 72-hour (3-day) endpoint is commonly reported for this compound [1], a well-designed time course can provide richer data.
Table 2: Proposed Time Course for Assay Optimization
| Time Point | Primary Objective | Key Measurements & Notes |
|---|---|---|
| 0 hours | Baseline measurement | Measure cell viability immediately after cell adhesion and before compound addition. |
| 24 hours | Early response | Assess initial cytotoxic effect and check for early apoptosis markers. |
| 48 hours | Mid-point assessment | Monitor progression of cell death; a key point for many fast-dividing lines. |
| 72 hours | Standard endpoint | The most commonly reported time point for IC₅₀ calculation in the literature [1]. |
| >72 hours | Long-term effects | For slower-growing cells or to study long-term cytostatic effects; may require refreshing medium/compound. |
The workflow for optimizing and troubleshooting your time course experiment is outlined below.
What is the typical IC₅₀ value for this compound? The half-maximal inhibitory concentration (IC₅₀) is cell-line dependent. For example, the SW48 colon cancer cell line is particularly sensitive, with a sub-micromolar IC₅₀ [1] [2]. You will need to establish this value empirically for your model system.
The cytotoxicity effect is weaker than expected. What should I check?
How can I minimize variability between replicates and plates?
The table below summarizes DMSO concentration limits based on published methodologies for NVS-CECR2-1.
| Assay Type | Reported Max [this compound] | Implied Max [DMSO]* | Key Consideration |
|---|---|---|---|
| In vitro Binding (ITC) | Not specified (high µM range likely) | 1-5% | Protein stability and complex solubility are primary concerns [1]. |
| Cellular Phenotypic (Viability, FRAP) | 20 µM [2] | 0.1% - 0.5% | Maintain DMSO ≤0.5% for cell health; use lowest effective concentration (e.g., 0.1% for 1-5 µM treatments) [2] [1]. |
Note: DMSO concentrations are calculated based on a common stock solution of 10-20 mM. For most cell-based experiments, you should aim to keep the final DMSO concentration at or below 0.1% to ensure cell viability is not compromised.
Here are detailed protocols for key experiments using this compound, adapted from the research.
This protocol measures the cytotoxic effect of this compound on various human cancer cell lines.
This protocol assesses the compound's ability to displace CECR2 from chromatin in live cells.
The workflow for these core experiments is summarized below:
The table below summarizes the key characteristics of NVS-CECR2-1 and GNE-886.
| Feature | This compound | GNE-886 |
|---|---|---|
| Reported Potency (CECR2) | IC₅₀ = 47 nM (AlphaScreen); KD = 80 nM (ITC) [1] [2] [3] | Potent inhibitor; precise IC₅₀ not detailed in available results [1] |
| Key Selectivity Profile | Highly selective over 48 other bromodomains [3] | Less selective; shows activity against BRD9, BRD7, and TAF1/TAF1L [1] [4] |
| Cellular Activity | Displaces CECR2 from chromatin; cytotoxic to various cancer cells [3] [5] | Suitable as an in vitro tool compound [1] |
| Primary Application in Research | Probe for CECR2-specific biology; study of cancer metastasis and NF-κB signaling [6] [3] | Probe for CECR2 function, useful where some off-target activity is acceptable [1] |
The selectivity of a chemical probe is crucial for interpreting biological experiments correctly.
To reliably use these inhibitors in research, key experiments from the literature validate their cellular activity and binding.
The diagram below illustrates the logical workflow for experimentally characterizing a CECR2 inhibitor, from initial binding to phenotypic outcome:
Your choice between these two inhibitors should be guided by your specific experimental needs:
| Bromodomain Target | Assay Type | Measurement Type | Value (IC50/Kd) | Selectivity Notes |
|---|---|---|---|---|
| CECR2 | AlphaScreen | IC50 | 47 nM | Primary target [1] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 80 nM | High affinity binding [1] |
| 48 other BRDs | In vitro panel | Selectivity | >30-fold | Selective over 48 other bromodomains tested [1] |
| BRG1 (SMARCA4) | Cellular chromatin fractionation | Activity | No effect | Confirms selectivity over this closely related chromatin remodeler [1] |
The high selectivity of NVS-CECR2-1 was established using the following detailed methodologies.
1. Biochemical Binding Assays
2. Cellular Target Engagement
The following diagram illustrates the logical workflow and key techniques used to establish this compound as a selective chemical probe.
Researchers typically use a combination of the following experiments to confirm that the effects of NVS-CECR2-1 are specifically due to CECR2 inhibition.
Chromatin Fractionation: This assay confirms that this compound disrupts the target's biological function—binding to chromatin. In cells, the CECR2 protein is almost exclusively found bound to chromatin in the nucleus. Treatment with this compound dissociates CECR2 from chromatin in a dose-dependent manner without affecting unrelated chromatin remodelers like BRG1, demonstrating its on-target activity [1].
Cytotoxicity and Apoptosis Assays: The cancer cell-killing effect of this compound is evaluated using cell viability assays (e.g., MTS assay). Research shows it induces cell death mainly through apoptosis. The key validation is that depleting CECR2 using siRNA reduces the sensitivity of cancer cells to this compound, indicating that the drug's activity is, at least partially, dependent on its intended target [1].
Validation in Immunocompetent Models: Studies on breast cancer metastasis reveal that the anti-metastatic effect of CECR2 depletion is more profound in immunocompetent mouse models compared to immunodeficient models. This highlights that CECR2 inhibition affects the tumor microenvironment, particularly by reducing immunosuppressive M2 macrophage polarization [2].
The table below summarizes a direct comparison between genetic knockdown and pharmacological inhibition of CECR2, based on data from the search results.
| Validation Aspect | CECR2 Knockdown/Depletion | This compound Pharmacological Inhibition |
|---|---|---|
| Impact on Chromatin Binding | Not directly measured in search results | Displaces CECR2 from chromatin; IC50 of 47 nM in vitro, cellular activity at 5-15 μM [1] [3] |
| Cytotoxic Activity (IC50) | Reduces sensitivity to this compound [1] | Kills various cancer cells; sub-micromolar IC50 in SW48 colon cancer cells [1] |
| Impact on Metastasis | Inhibits breast cancer metastasis in mouse models [2] | Inhibits breast cancer metastasis in mouse models [2] |
| Mechanism of Cell Death | Information not specified in search results | Primarily induces apoptosis [1] |
| Effects on Tumor Microenvironment | Reduces M2 macrophage polarization, inhibits NF-κB-mediated immune suppression [2] | Suppresses NF-κB target genes, impedes M2 polarization [2] |
| Key Downstream Effects | Suppresses metastasis-promoting genes (TNC, MMP2, VEGFA) and cytokine genes (CSF1, CXCL1) [2] | Suppresses same NF-κB pathway genes [2] |
The diagrams below illustrate the mechanism by which CECR2 promotes cancer progression and the logical workflow for validating its knockdown/inhibition.
Diagram 1: CECR2-driven pathway in cancer metastasis. CECR2 partners with RELA to activate genes that promote metastasis and an immunosuppressive microenvironment.
Diagram 2: Experimental validation workflow. A combination of genetic and pharmacological approaches, followed by specific functional assays, is used to confirm on-target CECR2 inhibition.
The table below summarizes the cytotoxic activity of NVS-CECR2-1 from a key study that treated various human cancer cell lines with the inhibitor and determined cell viability after three days [1].
| Cancer Type | Cell Line | CECR2 Expression Level | Reported Cytotoxic Activity | Key Findings |
|---|---|---|---|---|
| Colon | SW48 | Moderate | Sub-micromolar IC~50~ [1] | Highly sensitive; induced apoptosis [1] |
| Colon | HCT116 | Moderate | Dose-dependent kill [1] | ~60% kill at ~4-5 µM [1] |
| Colon | HT29 | Low | Dose-dependent kill [1] | ~50% kill at ~4-5 µM [1] |
| Lung | H460 | Low | Dose-dependent kill [1] | ~70% kill at ~4-5 µM [1] |
| Cervix | HeLa | Low | Dose-dependent kill [1] | ~50% kill at ~4-5 µM [1] |
| Bone | U2OS | Moderate | Dose-dependent kill [1] | ~80% kill at ~4-5 µM [1] |
| Uroepithelium | SV-HUC-1 | Low | Dose-dependent kill [1] | ~50% kill at ~4-5 µM [1] |
| Kidney (Non-cancer, immortalized) | HEK 293 T | Moderate | Dose-dependent kill [1] | ~70% kill at ~4-5 µM [1] |
This compound is a selective inhibitor of the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region Candidate 2) [1]. CECR2 is a regulatory subunit of the CERF (CECR2-containing Remodeling Factor) complex, an ATP-dependent chromatin remodeling complex of the ISWI family [2] [3].
The following diagram illustrates this key mechanistic pathway and the point of inhibition by this compound.
To evaluate the activity of this compound, researchers use several standard assays. Here are the methodologies for key experiments cited in this guide:
Chromatin Fractionation (to assess target engagement)
Cell Viability/Cytotoxicity Assay (MTS)
dCypher Binding Assay (to measure direct binding)
The following table consolidates key selectivity data from multiple experimental sources.
| Bromodomain Target | Binding Affinity / Inhibition | Experimental Method | Source / Context |
|---|---|---|---|
| CECR2 | IC~50~ = 47 nM; K~D~ = 80 nM | Isothermal Titration Calorimetry (ITC) | [1] [2] |
| CECR2 | Displaces CECR2 from chromatin in cells (5-15 μM) | Cellular Chromatin Fractionation | [2] |
| BRD9 | No significant activity reported | BROMOscan (Selectivity Panel) | [3] |
| BRD7 | No significant activity reported | BROMOscan (Selectivity Panel) | [3] |
| BRD4 | No significant activity reported | BROMOscan (Selectivity Panel) | [3] |
| Pan-BET (e.g., BRD4) | Selective over BET family | Not Specified | [1] |
| 48 other BRDs | Demonstrated high selectivity over 48 other BRD targets | Broad Screening Panel | [2] |
The data indicates that This compound is highly selective for CECR2 and shows no significant binding to BRD4, BRD7, or BRD9 in broad screening panels [3]. An alternative CECR2 probe, GNE-886, does show activity against BRD9 and BRD7, highlighting the superior selectivity of this compound for its intended target [3].
This compound exhibits potent, dose-dependent cytotoxic activity against various human cancer cell lines, as summarized below.
| Cell Line | Origin | Observed Cytotoxic Activity & IC~50~ | Primary Mechanism |
|---|---|---|---|
| SW48 | Colon Cancer | Sub-micromolar IC~50~ | Induces Apoptosis [2] |
| HCT116 | Colon Cancer | Dose-dependent kill | Not Specified [2] |
| HT29 | Colon Cancer | Dose-dependent kill | Not Specified [2] |
| HeLa | Cervical Cancer | Dose-dependent kill | Not Specified [2] |
| U2OS | Bone Osteosarcoma | Dose-dependent kill | Not Specified [2] |
| H460 | Lung Cancer | Dose-dependent kill | Not Specified [2] |
| 293T | Embryonic Kidney | Dose-dependent kill | Not Specified [2] |
The cytotoxic effect is primarily achieved through the induction of apoptosis [2]. This activity is partly CECR2-dependent, as reducing CECR2 levels makes cancer cells less sensitive to the inhibitor. However, research also indicates that this compound can kill cells through additional, CECR2-independent mechanisms [2].
The selectivity and cellular activity of this compound were established using the following key methodologies.
The following diagram illustrates the functional relationships and experimental assessment of CECR2 and related bromodomains.
The following tables consolidate the key quantitative data for NVS-CECR2-1 from multiple studies.
Table 1: Binding Affinity and Selectivity of this compound This table details the direct binding measurements and selectivity profile of the probe [1] [2] [3].
| Assay Type | Target | Reported Value | Description |
|---|---|---|---|
| AlphaScreen Assay [1] | CECR2 | IC50 = 47 nM | Inhibits CECR2 binding to an acetylated histone peptide. |
| Isothermal Titration Calorimetry (ITC) [1] | CECR2 | KD = 80 nM | Measures direct binding affinity. |
| Selectivity Panel [2] | 48 other BRDs | No cross-reactivity | Demonstrates high selectivity over other bromodomains. |
| Selectivity Panel [3] | BRD4 | IC50 > 37 µM | Further confirms selectivity against a common BET target. |
Table 2: Cellular and Cytotoxic Activity of this compound This table summarizes the functional activity of the probe in various cellular models [4] [3].
| Assay Type | Cell Line / Model | Reported Value / Effect | Description |
|---|---|---|---|
| Cytotoxicity (MTS Assay) [4] | SW48 (Colon Cancer) | IC50 ~ sub-micromolar | Induces cell death. |
| Various other cancer cells | Cytotoxic at a few µM | Kills >50% of population in colon, lung, cervix, and bone cancer lines. | |
| Apoptosis Assay [3] | SW48 | >80% apoptosis at 6 µM | Induces programmed cell death in a dose-dependent manner. |
| Clonogenic Assay [3] | SW48 | IC50 = 0.64 µM | Inhibits colony formation ability. |
| Chromatin Fractionation [4] | Various | Effective at 5-15 µM | Displaces CECR2 from chromatin in cells. |
The characterization of this compound relied on several key experimental methodologies.
Biophysical Binding Assays: The high affinity of this compound for the CECR2 bromodomain was confirmed using Isothermal Titration Calorimetry (ITC). Experiments were performed at 288.15 K, with protein in a buffer of 20 mM Hepes pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Data were analyzed using a single binding site model [1]. The AlphaScreen assay utilized an 11-point serial dilution of the compound, competing with a biotinylated acetylated histone peptide (H4K5acK8acK12acK16ac) for binding to CECR2. The signal was detected using streptavidin-coated donor and nickel chelate acceptor beads [1].
Cellular Target Engagement: To confirm that the probe engages its target in a cellular environment, chromatin fractionation assays were used. Cells were treated with this compound (typically 5-15 µM), and lysates were separated into chromatin-bound and soluble fractions. Immunoblot analysis demonstrated a dose-dependent dissociation of CECR2 from the chromatin fraction, indicating effective cellular target engagement [4].
Phenotypic Cellular Assays: The functional cytotoxic effects were measured using standard cell viability assays (e.g., MTS assay), where cells were treated with a concentration range of this compound for 72 hours [4]. Apoptosis was specifically measured via flow cytometry using Annexin V/propidium iodide staining after 72 hours of treatment [3]. The clonogenic assay evaluated long-term survival and proliferative capacity by treating cells for 10 days and counting the resulting colonies [3].
To help visualize the mechanism of action of CECR2 and its inhibition, the following diagram outlines the key signaling pathways and cellular outcomes based on recent research.
Diagram 1: Proposed mechanism of CECR2 in promoting breast cancer metastasis and the point of inhibition by this compound. Based on findings from Zhang et al. (2022) [5].
| Inhibitor Name | Mechanism of Action / Binding Mode | Key In Vitro Activity (IC50/KD) | Key Cellular & In Vivo Activity | Reported Selectivity |
|---|---|---|---|---|
| NVS-CECR2-1 | Competitive inhibitor; binds acetyl-lysine site [1]. | IC50 = 47 nM; KD = 80 nM [2] [3]. | Displaces CECR2 from chromatin; cytotoxic against multiple cancer cell lines (e.g., SW48 colon cancer, IC50 ~0.64 μM); induces apoptosis [2] [3]. | >100-fold selective over 48 other bromodomains [2] [3]. |
| LC-CE-7 | Allosteric covalent inhibitor; targets a non-conserved cysteine (C494) [4]. | Information not specified in search results. | Shows anti-cancer effects in MDA-MB-231 breast cancer cells [4]. | Achieved through unique allosteric binding site [4]. |
| BAY 11-7085 | Precursor to LC-CE-7; covalently binds C494 in the allosteric pocket [4]. | Information not specified in search results. | Serves as basis for structural optimization [4]. | Limited information available. |
| GSK232 | Atypical binder; displaces conserved water network in the binding pocket [5]. | Information not specified in search results. | Reported as cell-penetrant [5]. | Highly selective; excellent physicochemical properties [5]. |
| GNE-886 | Information not specified in search results. | Information not specified in search results. | Information not specified in search results. | Potent and specific (as per one mention) [6]. |
The following diagram illustrates the fundamental difference in the mechanism of action between the classic competitive inhibitor this compound and the novel allosteric covalent inhibitor LC-CE-7.
The data supporting inhibitor characterization and comparison are derived from several key experimental protocols: